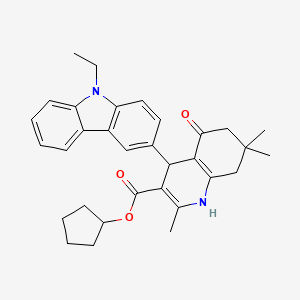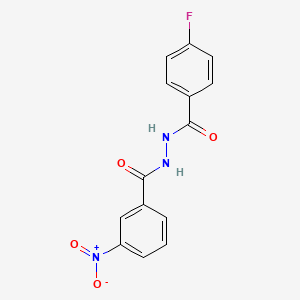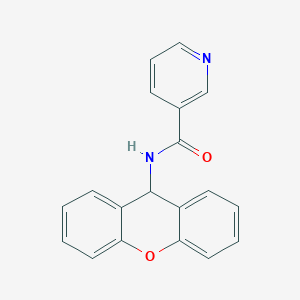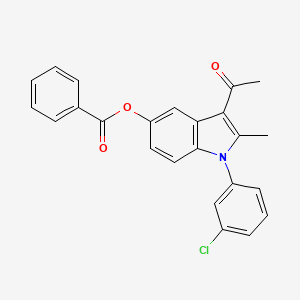![molecular formula C19H23N3O B11679151 N-[(1Z)-1-(3-methoxyphenyl)ethylidene]-4-phenylpiperazin-1-amine](/img/structure/B11679151.png)
N-[(1Z)-1-(3-methoxyphenyl)ethylidene]-4-phenylpiperazin-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1Z)-1-(3-METHOXYPHENYL)-N-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-IMINE is a chemical compound that belongs to the class of imines It is characterized by the presence of a methoxyphenyl group and a phenylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1Z)-1-(3-METHOXYPHENYL)-N-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-IMINE typically involves the condensation of 3-methoxybenzaldehyde with 4-phenylpiperazine in the presence of an acid catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable.
Types of Reactions:
Oxidation: The methoxy group in the compound can undergo oxidation to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products:
Oxidation: Formation of 3-hydroxyphenyl derivative.
Reduction: Formation of 1-(3-methoxyphenyl)-N-(4-phenylpiperazin-1-yl)ethan-1-amine.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
(1Z)-1-(3-METHOXYPHENYL)-N-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-IMINE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.
Material Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of (1Z)-1-(3-METHOXYPHENYL)-N-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-IMINE involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylpiperazine moiety is known to interact with serotonin receptors, which may contribute to its pharmacological effects. Additionally, the compound may modulate the activity of certain enzymes involved in neurotransmitter metabolism, thereby influencing neuronal signaling pathways.
Comparison with Similar Compounds
(1Z)-1-(3-HYDROXYPHENYL)-N-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-IMINE: Similar structure with a hydroxyl group instead of a methoxy group.
(1Z)-1-(3-METHOXYPHENYL)-N-(4-METHYLPIPERAZIN-1-YL)ETHAN-1-IMINE: Similar structure with a methyl group on the piperazine ring.
Uniqueness: (1Z)-1-(3-METHOXYPHENYL)-N-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-IMINE is unique due to the presence of both the methoxyphenyl and phenylpiperazine groups, which confer specific electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C19H23N3O |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
(Z)-1-(3-methoxyphenyl)-N-(4-phenylpiperazin-1-yl)ethanimine |
InChI |
InChI=1S/C19H23N3O/c1-16(17-7-6-10-19(15-17)23-2)20-22-13-11-21(12-14-22)18-8-4-3-5-9-18/h3-10,15H,11-14H2,1-2H3/b20-16- |
InChI Key |
YZJKZTDSEJXIFF-SILNSSARSA-N |
Isomeric SMILES |
C/C(=N/N1CCN(CC1)C2=CC=CC=C2)/C3=CC(=CC=C3)OC |
Canonical SMILES |
CC(=NN1CCN(CC1)C2=CC=CC=C2)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]pyridine-3-carbohydrazide](/img/structure/B11679073.png)
![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11679075.png)

![(2Z)-2-[(3-fluorophenyl)imino]-3-methyl-4-oxo-N-(2-phenylethyl)-1,3-thiazinane-6-carboxamide](/img/structure/B11679082.png)
![Ethyl 4,5-dimethyl-2-{[(2,4,6-trimethylphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11679083.png)


![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11679102.png)
![5-(3,4-dichlorophenyl)-N-(1-phenylethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11679103.png)
![Ethyl 2-{[(biphenyl-4-yloxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11679106.png)

![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11679122.png)
![2-{[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-[2-(trifluoromethyl)phenyl]methylidene]acetohydrazide](/img/structure/B11679126.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B11679138.png)
